molecular formula C16H21N5O3S B12239764 2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine

2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine

Cat. No.: B12239764
M. Wt: 363.4 g/mol
InChI Key: GDGLCUWQAAJGSL-UHFFFAOYSA-N
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Description

2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine is a complex organic compound featuring an imidazole ring, a sulfonyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine involves multiple steps, starting with the formation of the imidazole ring. Recent advances in the synthesis of imidazoles have highlighted the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and hydrogen gas for reduction. The reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the compound’s complex structure .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of disubstituted imidazoles .

Scientific Research Applications

2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole-4-sulfonyl derivatives: These compounds share the imidazole and sulfonyl groups but differ in their additional substituents.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings but different functional groups attached.

Properties

Molecular Formula

C16H21N5O3S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(1H-imidazol-5-ylsulfonyl)-3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C16H21N5O3S/c1-12-5-18-15(19-6-12)24-10-16-4-2-3-13(16)8-21(9-16)25(22,23)14-7-17-11-20-14/h5-7,11,13H,2-4,8-10H2,1H3,(H,17,20)

InChI Key

GDGLCUWQAAJGSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=CN=CN4

Origin of Product

United States

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